X-Ray Crystallographic Planarity and D₂h Symmetry: Structural Benchmarking Against the Thiocarbonyl Analog C₄S₆
Single-crystal X-ray diffraction establishes that 1,3,4,6-tetrathiapentalene-2,5-dione (C₄O₂S₄) adopts a rigorously planar bicyclic conformation with D₂h symmetry, with exocyclic oxygen atoms deviating only ±0.128(3) Å from the mean plane of the C₃S₂ ring [1]. In contrast, the isostructural thiocarbonyl analog α,α-C₄S₆ (1,3-dithiolo[4,5-d]-1,3-dithiol-2,5-dithione), while also D₂h-symmetric, exhibits altered π-electron distribution due to nσₛ→σ*ₛₛ admixture that lowers its long-wavelength π→π* transition, rationalizing the observed color difference (violet-blue for C₄S₆ vs. light orange to yellow for C₄O₂S₄) and distinct redox behavior [2]. This precise structural definition provides procurement-grade quality assurance: any deviation from the published unit cell parameters signals contamination or degradation.
| Evidence Dimension | Exocyclic atom out-of-plane deviation (Å) |
|---|---|
| Target Compound Data | ±0.128(3) Å (oxygen atoms) |
| Comparator Or Baseline | α,α-C₄S₆: exocyclic sulfur deviation not reported but qualitatively similar planarity with different electronic structure |
| Quantified Difference | Quantitative deviation ±0.128(3) Å for TPD; C₄S₆ analog structurally isomorphous but electronically distinct (UV-Vis λmax shift) |
| Conditions | Single-crystal X-ray diffraction; TPD data collected at 293 K, R factor 0.031 |
Why This Matters
The precisely characterized D₂h planarity ensures reproducible solid-state packing for downstream charge-transfer salt crystallization, a parameter that cannot be assumed for less rigorously characterized analogs.
- [1] Muller, H.; Averbuch, M. T. 1,3,4,6-Tetrathiapentalene-2,5-dione. Acta Crystallogr. Sect. C Cryst. Struct. Commun. 1999, 55 (4), 590–592. https://doi.org/10.1107/S0108270198016602 View Source
- [2] Näther, C.; et al. Einkristall-Molekülstrukturen 55: 1,2-Dithiolo-Dithiol-Dithion C₄S₆ und Dithiolo-Dithiol-Dion C₄O₂S₄. Z. Naturforsch. B 1998, 53, 1415–1420. View Source
